

An In-depth Technical Guide to 2-Tetradecanol: Structural Formula and Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Tetradecanol*

Cat. No.: *B1204251*

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-tetradecanol**, a long-chain fatty alcohol, with a focus on its structural properties, isomers, and relevant experimental methodologies. Tailored for researchers, scientists, and professionals in drug development, this document summarizes key physicochemical data, details experimental protocols, and visualizes complex relationships to facilitate a deeper understanding of this compound.

Structural Elucidation of 2-Tetradecanol

2-Tetradecanol is a secondary fatty alcohol characterized by a fourteen-carbon backbone with a hydroxyl (-OH) group located at the second carbon position.^[1] Its chemical properties and biological interactions are largely defined by this structure.

- Molecular Formula: $C_{14}H_{30}O$ ^{[2][3]}
- IUPAC Name: tetradecan-2-ol^{[1][3]}
- Synonyms: sec-Tetradecyl alcohol, Dodecylmethylcarbinol^{[2][4]}
- Molecular Weight: 214.39 g/mol ^{[1][3]}

The structure of **2-tetradecanol** features a chiral center at the C-2 position, the carbon atom bonded to the hydroxyl group. This chirality gives rise to stereoisomerism, a critical consideration in pharmacology and drug development.

Isomerism in Tetradecanol

Isomers are compounds that share the same molecular formula but have different structural arrangements. For $C_{14}H_{30}O$, several types of isomerism are possible, including positional and stereoisomerism.

Positional Isomers

Positional isomers of tetradecanol differ in the location of the hydroxyl group along the 14-carbon chain. The primary alcohol, 1-tetradecanol (also known as myristyl alcohol), is a common and industrially significant isomer.^[5] While there are seven unique positional isomers of tetradecanol (from 1- to 7-), 1-tetradecanol and **2-tetradecanol** are the most frequently studied.

Stereoisomers of 2-Tetradecanol

Due to the asymmetric carbon at the C-2 position, **2-tetradecanol** exists as a pair of enantiomers:

- (R)-**2-tetradecanol**
- (S)-**2-tetradecanol**

Enantiomers are non-superimposable mirror images of each other.^[6] They possess identical physical properties, such as melting point and boiling point, but can exhibit significantly different biological activities.^[7] This is because biological systems, including enzymes and receptors, are often chiral and may interact preferentially with one enantiomer over the other.^{[7][8]} A 1:1 mixture of (R)- and (S)-enantiomers is known as a racemic mixture.

Figure 1: Isomeric relationships of Tetradecanol ($C_{14}H_{30}O$).

Physicochemical Properties

The physical and chemical characteristics of **2-tetradecanol** and its primary isomer, 1-tetradecanol, are summarized below. These properties are crucial for applications in material science, cosmetics, and as chemical intermediates.

Table 1: Physicochemical Data for **2-Tetradecanol**

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₃₀ O	[2][3]
Molecular Weight	214.39 g/mol	[1][3]
Appearance	White to off-white waxy solid	[1][4]
Melting Point	33-36 °C	[1][4][9]
Boiling Point	170 °C at 14 mmHg; 283-285 °C at 760 mmHg	[4][9]
Density	~0.83 g/cm ³	[4]
Vapor Pressure	0.000354 mmHg at 25 °C	[1][4]
Flash Point	>113 °C (>230 °F)	[4][9]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform)	[1][4]
logP (o/w)	5.778 - 6.1 (estimated)	[3][9]

Table 2: Comparison of 1-Tetradecanol and **2-Tetradecanol**

Property	1-Tetradecanol (Myristyl Alcohol)	2-Tetradecanol
Hydroxyl Group Position	C1 (Primary alcohol)	C2 (Secondary alcohol)
Melting Point	35–39 °C[5]	33-36 °C[1][4][9]
Boiling Point (@ 760 mmHg)	289 °C[5]	283-285 °C[9]
Density (@ 25 °C)	0.823 g/mL[5]	~0.83 g/cm ³ [4]
Primary Use	Emollient, thickener in cosmetics[5][10]	Surfactant, lubricant, fuel additive[4]

Experimental Protocols

Synthesis of 2-Tetradecanol

A common laboratory-scale synthesis of a secondary alcohol like **2-tetradecanol** involves the reduction of the corresponding ketone, 2-tetradecanone. Grignard reactions are also a versatile method for preparing secondary alcohols.

Protocol: Reduction of 2-Tetradecanone using Sodium Borohydride

- **Dissolution:** Dissolve 2-tetradecanone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0-5 °C.
- **Reduction:** Slowly add sodium borohydride (NaBH_4) to the stirred solution in small portions. The molar ratio of NaBH_4 to the ketone is typically kept around 1:1 to 1.5:1.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot disappears.
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases. This step neutralizes excess NaBH_4 and hydrolyzes the borate ester intermediate.
- **Extraction:** Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- **Washing:** Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **2-tetradecanol**.
- **Purification:** Purify the crude product by flash column chromatography or recrystallization to obtain pure **2-tetradecanol**.

Chiral Separation of 2-Tetradecanol Enantiomers

The separation of (R)- and (S)-**2-tetradecanol** is essential for studying their distinct biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose.[\[7\]](#)

Protocol: Enantioselective HPLC

- **System Preparation:** Use an HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or a UV detector at a low wavelength if derivatized).
- **Chiral Column:** Select a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives coated on a silica support) are widely used for separating alcohol enantiomers.
- **Mobile Phase:** Prepare an isocratic mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A common starting ratio is 95:5 (v/v) n-hexane:isopropanol. The optimal ratio must be determined empirically to achieve baseline separation.
- **Sample Preparation:** Dissolve a small amount of racemic **2-tetradecanol** in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
- **Chromatographic Conditions:**
 - **Flow Rate:** Set a flow rate of 0.5 - 1.0 mL/min.
 - **Column Temperature:** Maintain a constant column temperature, typically 25 °C, to ensure reproducible retention times.
 - **Injection Volume:** Inject 10-20 µL of the prepared sample.
- **Data Acquisition:** Monitor the elution profile. Two distinct peaks corresponding to the (R)- and (S)-enantiomers should be observed. The area under each peak can be used to determine the enantiomeric excess (ee) of a non-racemic sample.

Figure 2: Workflow for chiral separation of **2-tetradecanol** enantiomers via HPLC.

Applications and Biological Relevance

2-Tetradecanol and its isomers have applications across various fields:

- Industrial Uses: It is used as a surfactant, lubricant, anti-foaming agent, and as an additive for diesel fuel to improve combustion.[4]
- Cosmetics: Like other fatty alcohols, it can be used in personal care products as an emollient.[4]
- Drug Development: Due to its amphiphilic nature (having both hydrophobic and hydrophilic properties), **2-tetradecanol** has been investigated as a component in drug delivery systems. [1] It can form micelles capable of encapsulating hydrophobic drugs, potentially improving their solubility and bioavailability.[1]
- Biological Activity: Some studies have suggested that **2-tetradecanol** may possess antimicrobial properties against certain bacteria and fungi, although the mechanisms are not fully understood.[1] It has also been identified as a human metabolite found in trace amounts in blood and urine, leading to research into its potential as a biomarker for certain diseases. [1]

Figure 3: Conceptual model of **2-tetradecanol** in drug delivery via micelle encapsulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Buy 2-Tetradecanol | 4706-81-4 [smolecule.com]
2. 2-Tetradecanol [webbook.nist.gov]
3. (+)-2-Tetradecanol | C14H30O | CID 20831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]
- 5. grokipedia.com [grokipedia.com]
- 6. bio-rad.com [bio-rad.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. 2-tetradecanol, 4706-81-4 [thegoodsentscompany.com]
- 10. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

• To cite this document: BenchChem. [An In-depth Technical Guide to 2-Tetradecanol: Structural Formula and Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204251#2-tetradecanol-structural-formula-and-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com